2-Furanamine

Description

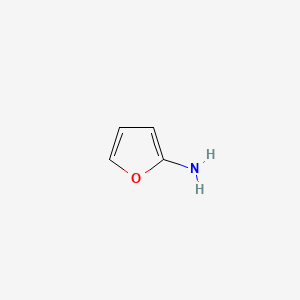

Structure

3D Structure

Properties

IUPAC Name |

furan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c5-4-2-1-3-6-4/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVVREMVDJTZAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183470 | |

| Record name | 2-Furanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29212-67-7 | |

| Record name | 2-Furanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029212677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Furanamine: Properties, Reactivity, and Synthetic Utility

Executive Summary

2-Furanamine, also known as 2-aminofuran, is a heterocyclic amine that serves as a valuable, albeit challenging, building block in synthetic organic chemistry and drug discovery. Its unique electronic structure, arising from the interplay between the aromatic furan ring and the amino substituent, imparts a distinct reactivity profile. This guide provides a comprehensive technical overview of this compound, detailing its core chemical and physical properties, structural characteristics, inherent instability, and key reactivity patterns. We will explore established synthetic methodologies, address common challenges in its preparation and handling, and highlight its applications as a precursor to more complex molecular architectures, particularly in the synthesis of pharmaceuticals and other bioactive compounds. This document is intended for researchers, chemists, and drug development professionals who seek a deeper, field-proven understanding of this versatile synthon.

Molecular Structure and Physicochemical Properties

This compound is a five-membered aromatic heterocycle containing one oxygen atom, with an amino group substituted at the C2 position. The aromatic character is derived from the delocalization of one of the oxygen's lone pairs of electrons into the ring, creating a 6-π electron system according to Hückel's rule.[1] However, the aromaticity of furan is significantly less pronounced than that of benzene, which has profound implications for its stability and reactivity.[1]

The presence of the electron-donating amino group at the C2 position further activates the furan ring towards electrophilic attack and also influences its overall stability.

Structural Representation

The structure of this compound, with standard IUPAC numbering, is depicted below. The amino group is attached to the carbon atom adjacent to the heteroatom.

Sources

A-01.0: Spectroscopic Data of 2-Furanamine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Furanamine (C₄H₅NO), a heterocyclic amine of significant interest in synthetic and medicinal chemistry. The structural elucidation of this compound is a critical requirement for its application in research and drug development. This document synthesizes data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to provide a detailed characterization. We delve into the causal relationships behind the observed spectral features, offering field-proven insights into experimental choices and data interpretation. The protocols described herein are designed to be self-validating, ensuring researchers can confidently replicate and verify these findings. This guide serves as an authoritative resource for scientists and professionals requiring a deep understanding of the spectroscopic signature of this compound.

Chapter 1: Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) is a common method that provides a characteristic fragmentation pattern, offering valuable structural clues.

1.1. Molecular Ion Peak (M⁺)

The first piece of information derived from the mass spectrum is the molecular weight of the compound. This compound has a molecular formula of C₄H₅NO, giving it a monoisotopic mass of approximately 83.037 g/mol [1][2]. In a typical EI-MS spectrum, this will be observed as the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 83. This peak confirms the elemental composition and is the heaviest ion in the spectrum under standard conditions.

1.2. Fragmentation Pattern: The Structural Fingerprint

A primary fragmentation event for aromatic amines is the loss of a hydrogen atom, which would result in an [M-1]⁺ peak at m/z 82. Another characteristic fragmentation of furan rings involves the loss of CO, followed by subsequent rearrangements.

Table 1: Key Ions in the Electron Ionization Mass Spectrum of this compound

| m/z Ratio | Ion Structure | Interpretation |

| 83 | [C₄H₅NO]⁺ | Molecular Ion (M⁺) |

| 82 | [C₄H₄NO]⁺ | Loss of a hydrogen atom from the amine group |

| 55 | [C₃H₅N]⁺ | Loss of CO from the molecular ion |

| 54 | [C₃H₄N]⁺ | Loss of HCO from the molecular ion |

| 39 | [C₃H₃]⁺ | A common fragment in many heterocyclic compounds[3] |

Chapter 2: Functional Group Identification via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H bonds of the amine and the various bonds within the furan ring.

2.1. N-H Stretching Vibrations

The primary amine group (-NH₂) is readily identified by its characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region: one for the symmetric and one for the asymmetric N-H stretch. The presence of these two distinct peaks is a strong indicator of the -NH₂ group.

2.2. Furan Ring Vibrations

The furan ring has several characteristic vibrations:

-

Aromatic C-H Stretch: The stretching of the C-H bonds on the aromatic furan ring typically appears just above 3000 cm⁻¹.

-

C=C Stretching: The carbon-carbon double bond stretches within the furan ring are expected in the 1500-1650 cm⁻¹ region.

-

C-O-C Stretching: The ether linkage within the furan ring gives rise to a strong, characteristic C-O-C asymmetric stretching band, typically around 1000-1300 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3420 and ~3350 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| ~3100-3150 | Aromatic C-H Stretch | Furan Ring |

| ~1620 | C=C Stretch | Furan Ring |

| ~1520 | C=C Stretch | Furan Ring |

| ~1150 | C-O-C Asymmetric Stretch | Furan Ring Ether |

| ~880 | C-H Out-of-plane Bending | Furan Ring |

Chapter 3: Elucidating Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment of each hydrogen and carbon atom.

3.1. ¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the amine protons and the three protons on the furan ring. The chemical shifts (δ) and coupling constants (J) provide definitive information about their connectivity.

-

Amine Protons (-NH₂): These protons will appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration but is typically found in the range of 3.5-5.0 ppm.

-

Furan Ring Protons (H3, H4, H5): The three protons on the furan ring are in different chemical environments and will therefore have different chemical shifts. H5, being adjacent to the oxygen, is the most deshielded. The coupling patterns between these protons (J-coupling) are characteristic of a 2-substituted furan.

Table 3: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -NH₂ | 3.5 - 5.0 | broad s | - |

| H5 | ~7.2 | dd | J₅₄ ≈ 1.8, J₅₃ ≈ 0.8 |

| H3 | ~6.2 | dd | J₃₄ ≈ 3.4, J₃₅ ≈ 0.8 |

| H4 | ~6.0 | dd | J₄₃ ≈ 3.4, J₄₅ ≈ 1.8 |

3.2. ¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. This compound has four distinct carbon environments in the furan ring.

-

C2 (Carbon bearing the amine group): This carbon is expected to be the most deshielded among the ring carbons due to the direct attachment of the electronegative nitrogen atom.

-

C5 (Carbon adjacent to oxygen): This carbon is also significantly deshielded due to the electronegativity of the oxygen atom.

-

C3 and C4: These carbons will appear at higher field (more shielded) compared to C2 and C5.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C2 | ~155 |

| C5 | ~140 |

| C3 | ~110 |

| C4 | ~105 |

Chapter 4: Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they allow for the unambiguous confirmation of the structure of this compound.

The workflow begins with MS to determine the molecular formula. IR spectroscopy then identifies the key functional groups (amine, furan ring). Finally, ¹H and ¹³C NMR spectroscopy provide the precise connectivity of the atoms, confirming the substitution pattern and completing the structural elucidation.

Caption: Integrated workflow for the structural elucidation of this compound.

Chapter 5: Experimental Protocols

5.1. Mass Spectrometry (Electron Ionization)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Scan the desired m/z range (e.g., 10-200 amu) to detect the molecular ion and fragment ions.

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

5.2. Infrared (IR) Spectroscopy (ATR)

-

Sample Preparation: Place a small drop of liquid this compound or a few milligrams of solid sample directly onto the ATR crystal.

-

Data Acquisition: Obtain the spectrum by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a typical range of 4000-400 cm⁻¹.

-

Background Correction: Run a background spectrum of the clean ATR crystal before analyzing the sample and subtract it from the sample spectrum.

-

Data Analysis: Identify and assign the characteristic absorption bands to their corresponding functional groups.

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]

-

Shimming: Optimize the homogeneity of the magnetic field to obtain sharp, well-resolved peaks.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID) signal.[3]

-

Phase the spectrum and calibrate the chemical shift axis using the residual solvent peak or an internal standard like TMS.

-

Integrate the ¹H NMR signals and analyze the coupling patterns.

-

Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

-

References

-

National Institute of Standards and Technology. (n.d.). 2-Furanmethanamine. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Aminofurans and 3-Aminofurans. Retrieved from [Link]

-

ResearchGate. (n.d.). A Study of 2-Aminofurans. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Furanmethanamine, tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Furanpropanamine, gamma-(4-methylphenyl)-. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. Retrieved from [Link]

-

ATB. (n.d.). Furfurylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Furfurylamine. PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity and Mechanism of Action of 2-Furanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Furanamine, an aromatic amine derivative of the hepatotoxicant furan, presents a unique toxicological profile that warrants in-depth investigation. While direct experimental data on this compound is limited, this guide synthesizes the established principles of furan and aromatic amine toxicology to propose a scientifically grounded hypothesis for its biological activity and mechanism of action. We predict that this compound undergoes metabolic activation through two primary pathways: N-oxidation of the amino group, a hallmark of aromatic amine bioactivation, and oxidation of the furan ring, characteristic of furan metabolism. This dual activation is likely to produce highly reactive electrophilic intermediates, namely a nitrenium ion and cis-2-butene-1,4-dial, respectively. These reactive species are hypothesized to induce cytotoxicity and genotoxicity through covalent adduction to cellular macromolecules such as proteins and DNA. This guide provides a comprehensive framework for understanding the potential risks associated with this compound exposure and offers detailed experimental protocols to rigorously test these hypotheses.

Introduction: The Toxicological Significance of the Furan and Aromatic Amine Moieties

This compound (also known as 2-aminofuran) is a heterocyclic compound featuring a furan ring substituted with an amino group at the 2-position. Its chemical structure is a composite of two moieties with well-documented toxicological profiles: the furan core and the aromatic amine group.

-

The Furan Core: A Precursor to a Reactive Aldehyde Furan is a known hepatotoxicant and is classified as a possible human carcinogen.[1] Its toxicity is not inherent but arises from metabolic activation, primarily by cytochrome P450 enzymes (CYP2E1 being a key player), to the highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[2] BDA is a potent electrophile that readily forms covalent adducts with cellular nucleophiles, including amino acids (such as lysine) and DNA bases, leading to cellular damage and genotoxicity.[3]

-

The Aromatic Amine Group: A Gateway to Genotoxic Intermediates Aromatic amines are a class of compounds notorious for their carcinogenic potential, particularly in the urinary bladder.[4][5] Similar to furan, their toxicity is dependent on metabolic activation. The primary bioactivation pathway involves N-oxidation of the exocyclic amino group by cytochrome P450 enzymes (CYP1A2 is often implicated) to form N-hydroxyarylamines.[6][7] These intermediates can be further esterified (e.g., by sulfotransferases or acetyltransferases) to form unstable esters that spontaneously decompose to highly electrophilic arylnitrenium ions.[5][6] These nitrenium ions are potent mutagens that readily react with DNA, primarily at the C8 and N2 positions of guanine, to form DNA adducts that can lead to mutations and initiate carcinogenesis.[3][8]

The presence of both a furan ring and an aromatic amine group in this compound suggests a complex and potentially potent toxicological profile, arising from the metabolic activation pathways of both moieties.

Proposed Metabolic Activation and Mechanism of Action of this compound

Based on the known metabolism of furans and aromatic amines, we propose a dual pathway for the metabolic activation of this compound, leading to cytotoxicity and genotoxicity.

Pathway A: N-Oxidation of the Amino Group

This pathway is analogous to the bioactivation of other carcinogenic aromatic amines.

-

N-Hydroxylation: Cytochrome P450 enzymes, likely from the CYP1A family, catalyze the oxidation of the amino group of this compound to form N-hydroxy-2-furanamine.[6]

-

Esterification: The resulting N-hydroxy metabolite can be a substrate for phase II conjugation enzymes, such as sulfotransferases (SULTs) or N-acetyltransferases (NATs), leading to the formation of unstable sulfate or acetate esters.

-

Formation of the Nitrenium Ion: These esters are prone to spontaneous heterolytic cleavage, generating a highly reactive and electrophilic 2-furanylnitrenium ion.

-

Macromolecular Adduction: The nitrenium ion can then form covalent adducts with cellular macromolecules. DNA adduct formation, particularly at guanine bases, is a critical event that can lead to mutations and the initiation of cancer.[8] Protein adduction can lead to enzyme inactivation and cellular dysfunction, contributing to cytotoxicity.

Pathway B: Oxidation of the Furan Ring

This pathway mirrors the metabolic activation of the parent compound, furan.

-

Epoxidation and Ring Opening: Cytochrome P450 enzymes, potentially including CYP2E1, can oxidize the furan ring of this compound. This is expected to lead to the formation of an unstable epoxide intermediate that rearranges to an amino-substituted α,β-unsaturated dialdehyde, a derivative of BDA.

-

Covalent Binding: This reactive dialdehyde can form adducts with proteins and DNA, contributing to cytotoxicity and genotoxicity, similar to the action of BDA derived from furan.

The interplay and relative contributions of these two pathways will determine the overall toxicological profile of this compound. The presence of the amino group may influence the rate and regioselectivity of furan ring oxidation, and conversely, the furan ring may affect the susceptibility of the amino group to N-oxidation.

Sources

- 1. Formation of Covalent DNA Adducts by Enzymatically Activated Carcinogens and Drugs In Vitro and Their Determination by 32P-postlabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. N-hydroxyarylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 8. academic.oup.com [academic.oup.com]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Furanamine

Abstract

The furan nucleus, a five-membered aromatic heterocycle, is a cornerstone in the edifice of medicinal chemistry. Among its myriad derivatives, 2-Furanamine stands out as a particularly versatile and privileged scaffold. Its inherent electronic properties and capacity for diverse chemical modifications have propelled its exploration across a spectrum of therapeutic areas. This technical guide provides an in-depth analysis of the current landscape of this compound in drug discovery, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for derivatization, explore its applications in oncology, inflammation, and infectious diseases, and elucidate the structure-activity relationships that govern its biological effects. Detailed experimental protocols and mechanistic insights are provided to empower the rational design of novel this compound-based therapeutic agents.

The this compound Core: Physicochemical Properties and Synthetic Accessibility

This compound, also known as 2-aminofuran, is a heterocyclic amine with the chemical formula C₄H₅NO. The lone pair of electrons on the nitrogen atom and the oxygen heteroatom contribute to the aromaticity of the furan ring, influencing its reactivity and intermolecular interactions. The amino group at the 2-position provides a crucial handle for a wide array of chemical transformations, making it an ideal starting point for the synthesis of diverse compound libraries.

The synthesis of the this compound core and its derivatives can be achieved through several established routes. A common method involves the reduction of readily available 2-nitrofurans. Additionally, multi-component reactions offer an efficient pathway to substituted 2-aminofurans. For instance, a three-component condensation of an arylglyoxal, a 3-ketonitrile, and an imidazole N-oxide can yield substituted 2-aminofurans in a single step.[1]

Anticancer Applications: Targeting Kinase Signaling Cascades

The dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The this compound scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors, primarily through its elaboration into fused heterocyclic systems such as furo[2,3-d]pyrimidines.

Furo[2,3-d]pyrimidines as PI3K/AKT and EGFR Inhibitors

The phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is frequently observed in various cancers.[2] Derivatives of furo[2,3-d]pyrimidine, synthesized from 2-aminofuran precursors, have emerged as potent dual inhibitors of PI3K and AKT.[2][3]

Synthesis of Furo[2,3-d]pyrimidine Derivatives:

A general synthetic route to furo[2,3-d]pyrimidines involves the reaction of a substituted 2-aminofuran-3-carbonitrile with formic acid or a derivative, followed by cyclization. The 2-aminofuran-3-carbonitrile precursor can be synthesized through various methods, including the Gewald reaction.

Structure-Activity Relationship (SAR):

SAR studies on furo[2,3-d]pyrimidine derivatives have revealed key structural features that govern their kinase inhibitory activity.[4] For instance, substitution at the 5-position of the furo[2,3-d]pyrimidine core with aryl or heteroaryl groups has been shown to be crucial for potent PI3K and AKT inhibition.[2] Furthermore, the nature of the substituent on the pendant aryl ring can significantly influence selectivity and potency.

Table 1: Anticancer Activity of Furo[2,3-d]pyrimidine Derivatives [2][3]

| Compound ID | Target Kinase(s) | Cell Line | IC₅₀ / GI₅₀ (µM) |

| 10b [2] | PI3Kα/β, AKT | HS 578T (Breast) | GI₅₀ = 1.51 |

| 3f [3] | EGFR | T-47D (Breast) | IC₅₀ = 0.121 |

Experimental Protocol: MTT Cytotoxicity Assay [5]

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compound (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration.

Signaling Pathway Visualization:

Caption: The PI3K/AKT signaling pathway and points of inhibition by furo[2,3-d]pyrimidine derivatives.

Anti-inflammatory Potential: Modulating Inflammatory Cascades

Chronic inflammation is a key pathological feature of numerous diseases. This compound derivatives have demonstrated promising anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory response.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

The COX and LOX enzymes are central to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Certain furanone derivatives, which can be synthesized from this compound precursors, have been identified as dual inhibitors of COX-2 and 5-LOX.[1]

Table 2: Anti-inflammatory Activity of Furan Derivatives [4]

| Compound ID | Target(s) | Assay | IC₅₀ (µM) |

| 6 | TNF-α | TNF-α formation in neutrophils | 2.3 |

| 11a | Lysozyme, β-glucuronidase | Enzyme release from neutrophils | 7.1, 9.5 |

Signaling Pathway Visualization:

Caption: Inhibition of the NF-κB inflammatory signaling pathway by this compound derivatives.

Antimicrobial Applications: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The this compound scaffold has been incorporated into various molecules with significant antibacterial and antifungal activities.

Structure-Activity Relationship of Antimicrobial this compound Derivatives

The antimicrobial efficacy of this compound derivatives is highly dependent on the nature of the substituents on the furan ring and the amino group. For example, the introduction of a nitro group at the 5-position of the furan ring is a common strategy to enhance antibacterial activity.[6] The mechanism of action for many nitrofurans involves the enzymatic reduction of the nitro group within the bacterial cell to generate reactive radical species that damage bacterial DNA and other essential macromolecules.[6]

Table 3: Antimicrobial Activity of Furan Derivatives [7]

| Compound Class | Organism | MIC (µg/mL) |

| Dibenzofuran bis(bibenzyl) | Candida albicans | 16 - 512 |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [8]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Inoculum suspension of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism in broth) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Antiviral and Neuroprotective Potential: Emerging Frontiers

Beyond the well-established applications in oncology and infectious diseases, the this compound scaffold is being explored for its potential in treating viral infections and neurodegenerative disorders.

While specific examples of this compound derivatives with potent antiviral activity are still emerging, the broader class of furan-containing compounds has shown promise. For instance, certain benzofuran derivatives have exhibited activity against respiratory syncytial virus and influenza A virus.[9] The general mechanism of antiviral drugs often involves the inhibition of viral entry, replication, or release.[10]

In the context of neurodegenerative diseases, furan-containing compounds are being investigated for their antioxidant and anti-inflammatory properties, which are relevant to the pathology of diseases like Alzheimer's and Parkinson's.[11]

Conclusion and Future Perspectives

This compound has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives underscore its continued importance in drug discovery. The successful development of furo[2,3-d]pyrimidine-based kinase inhibitors for cancer therapy serves as a testament to the potential of this core structure. Future research should continue to explore the vast chemical space accessible from this compound, with a focus on developing novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The investigation of its potential in less explored areas such as antiviral and neuroprotective therapies holds significant promise for addressing unmet medical needs.

References

-

Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. PubMed. [Link]

-

Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. National Institutes of Health. [Link]

-

Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Royal Society of Chemistry. [Link]

-

Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. PubMed. [Link]

-

Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. National Institutes of Health. [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. [Link]

-

Chemical structure of some furo[2,3-d]pyrimidine candidates (64 and 65). ResearchGate. [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. ResearchGate. [Link]

-

Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. The Journal of Organic Chemistry. [Link]

-

Synthesis and antiviral activity of some new benzofuran derivatives. PubMed. [Link]

-

Synthesis and antiviral evaluation of α-L-2'-deoxythreofuranosyl nucleosides. PubMed. [Link]

-

Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. MDPI. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. National Institutes of Health. [Link]

-

Design, synthesis and biological evaluation of novel zanamivir derivatives as potent neuraminidase inhibitors. PubMed. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. DovePress. [Link]

-

Synthesis and antiviral evaluation of novel 2',2'-difluoro 5'-norcarbocyclic phosphonic acid nucleosides as antiviral agents. PubMed. [Link]

-

A review: Mechanism of action of antiviral drugs. National Institutes of Health. [Link]

-

Biocatalytic Synthesis of Two Furan-Based Amino Compounds 2-Acetyl-4-aminofuran and 3-Acetylamino-5-(α-aminoethyl)-furan from Chitin Resources. ResearchGate. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed. [Link]

-

Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. IOSR Journal of Pharmacy. [Link]

-

Antimicrobial and Antibiofilm Activity of Auranofin and Its Two Derivatives Bearing Naproxen and Acetylcysteine as Ligands Against Staphylococci. PubMed. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Institutes of Health. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. ResearchGate. [Link]

-

Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects. National Institutes of Health. [Link]

-

645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. ResearchGate. [Link]

Sources

- 1. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

The Ascending Profile of 2-Furanamine Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a foundational scaffold in a vast number of biologically active compounds.[1][2] Among its myriad derivatives, 2-furanamine and its analogs have garnered significant attention within the medicinal chemistry landscape. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. We will delve into the causality behind synthetic strategies, explore the mechanistic underpinnings of their biological effects—with a particular focus on anticancer and antimicrobial applications—and present detailed experimental protocols to facilitate further research and development in this promising area.

Introduction: The Furan Scaffold and the Significance of the 2-Amino Moiety

The furan ring's unique electronic properties and its ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, make it a privileged structure in drug design.[1] Its presence can influence a molecule's steric and electronic characteristics, potentially enhancing metabolic stability, receptor binding interactions, and overall bioavailability.[1] The introduction of an amino group at the 2-position of the furan ring creates this compound, a versatile building block that opens up a vast chemical space for derivatization. This amino group can serve as a key pharmacophoric feature, participating in hydrogen bonding and other crucial interactions with biological targets.[1]

The diverse pharmacological activities associated with furan derivatives are extensive, encompassing antibacterial, antiviral, anti-inflammatory, antifungal, antitumor, and analgesic properties.[2][3] This wide range of bioactivities underscores the therapeutic potential inherent in the furan scaffold and motivates the continued exploration of its derivatives.[3]

Synthetic Methodologies for this compound Derivatives

The synthesis of this compound derivatives can be approached through various strategies, often involving the construction of the furan ring itself or the modification of a pre-existing furan moiety. A cornerstone in furan synthesis is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[4][5] This method is highly versatile, allowing for the preparation of a wide array of substituted furans.[6]

Logical Flow of a Generalized Synthetic Pathway:

Caption: Generalized Paal-Knorr synthesis for furans and pyrroles.

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of a Substituted Furan

This protocol outlines a modern, efficient approach to the Paal-Knorr synthesis using microwave irradiation, which often leads to reduced reaction times and improved yields.[6]

Materials:

-

1,4-dicarbonyl starting material (e.g., hexane-2,5-dione) (1 mmol)

-

Ethanol/water (1:1 mixture, 3 mL)

-

Hydrochloric acid (1 M solution, 2-3 drops, if required)[6]

-

10 mL microwave process vial with a magnetic stir bar

-

Dedicated laboratory microwave reactor

-

Diethyl ether or ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the 1,4-dicarbonyl starting material (1 mmol) and the ethanol/water mixture (3 mL).

-

If necessary, add a catalytic amount of hydrochloric acid (2-3 drops). Note that for many substrates, an acid catalyst may not be required under microwave conditions.[6]

-

Seal the vial with a septum cap and place it in the microwave reactor.

-

Irradiate the mixture at 140 °C for 3-5 minutes. Monitor the internal pressure to ensure it remains within the safe operational limits of the instrument.[6]

-

After the reaction is complete, cool the vial to room temperature.

-

Transfer the reaction mixture to a separatory funnel and dilute with water (10 mL).

-

Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize any remaining acid, followed by brine (1 x 20 mL).[6]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted furan.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[7][8]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in several therapeutic areas.

Anticancer Activity

A growing body of evidence highlights the potent anticancer properties of furan-containing molecules.[1][2] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[9][10]

Mechanistic Insights:

-

Cell Cycle Arrest: Certain bis-2(5H)-furanone derivatives have been shown to induce cell cycle arrest at the S-phase in glioma cells.[9]

-

Apoptosis Induction: Studies on novel furan-based derivatives have demonstrated their ability to induce apoptosis in breast cancer cells through the intrinsic mitochondrial pathway. This is evidenced by an increase in the levels of p53 and Bax, and a decrease in the level of Bcl-2.[11]

-

Enzyme Inhibition: Furan and furopyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth and metastasis.[12][13]

Illustrative Signaling Pathway:

Caption: Potential anticancer mechanisms of this compound derivatives.

Quantitative Data Summary: In Vitro Anticancer Activity

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Bis-2(5H)-furanone derivative (4e) | C6 glioma | 12.1 | [9] |

| Furan-conjugated tripeptide (4) | HeLa | 0.28 | [14] |

| Furan-based derivative (4) | MCF-7 | 4.06 | [11] |

| Furan-based derivative (7) | MCF-7 | 2.96 | [11] |

| Furan derivative (7b) | A549 | 6.66 | [13] |

| Furan derivative (7b) | HT-29 | 8.51 | [13] |

| Furan derivative precursor (1) | HeLa | < 8.79 | [10] |

| Furan derivative (24) | HeLa | < 8.79 | [10] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[15][16]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multi-well plate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 4,000-5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare serial dilutions of the test compounds in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Furan derivatives have long been recognized for their antimicrobial properties.[2][17] Nitrofurantoin, a well-known furan derivative, is a commonly prescribed antibiotic for urinary tract infections.[3] The antimicrobial activity of these compounds often stems from their ability to interfere with essential microbial processes.[17]

Mechanistic Insights:

-

Inhibition of Microbial Growth: Many furan derivatives exhibit selective inhibition of the growth of both Gram-positive and Gram-negative bacteria.[18]

-

Enzyme Modification: Some furanones can modify and inactivate enzymes crucial for bacterial communication and survival, such as those involved in quorum sensing.[17]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds (this compound derivatives)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well (except for a sterility control) with the standardized bacterial suspension. Include a growth control well (bacteria in MHB without any compound).

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug design. For this compound derivatives, SAR studies have revealed key insights:

-

Substitutions on the Furan Ring: The nature and position of substituents on the furan ring can significantly impact bioactivity. Electron-withdrawing groups, such as a nitro group, have been shown to enhance antibacterial and anticancer activities.[1]

-

Modifications of the Amino Group: The amino group at the 2-position is a prime site for modification to modulate the compound's physicochemical properties and target interactions.

Systematic modifications of the furan scaffold and its substituents are crucial for optimizing the potency, selectivity, and pharmacokinetic profiles of these compounds as potential therapeutic agents.[18]

Future Perspectives and Challenges

This compound derivatives represent a promising class of compounds with significant therapeutic potential. Future research should focus on:

-

Expansion of Chemical Diversity: The synthesis and screening of novel libraries of this compound derivatives to identify new lead compounds.

-

Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and toxicity of promising candidates.

A key challenge in the development of furan-based drugs is the potential for in vivo oxidation of the furan ring, which can sometimes lead to toxic metabolites.[1] Careful consideration of metabolic stability and potential toxicity will be crucial for the successful clinical translation of these compounds.

Conclusion

The this compound scaffold is a versatile and valuable platform in medicinal chemistry. The diverse and potent biological activities exhibited by its derivatives, particularly in the realms of anticancer and antimicrobial research, highlight the immense potential of this compound class. Through continued synthetic exploration, detailed mechanistic studies, and rigorous preclinical evaluation, this compound derivatives are poised to contribute significantly to the development of novel and effective therapies for a range of diseases.

References

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

-

Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. ResearchGate. Available at: [Link]

-

Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. Available at: [Link]

-

Synthesis and biological activities of furan derivatives. ResearchGate. Available at: [Link]

-

Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PubMed Central. Available at: [Link]

-

Furan synthesis. Organic Chemistry Portal. Available at: [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. ResearchGate. Available at: [Link]

-

Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. ACS Publications. Available at: [Link]

-

Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. Available at: [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PubMed Central. Available at: [Link]

-

Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed. Available at: [Link]

-

SAR studies of furan derivatives. ResearchGate. Available at: [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. Available at: [Link]

-

Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. Available at: [Link]

-

Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Publications. Available at: [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

-

Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. ACS Publications. Available at: [Link]

-

Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PubMed Central. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]

-

Different antimicrobial susceptibility test methods. INTEGRA Biosciences. Available at: [Link]

-

Natural and Synthetic Furanones with Anticancer Activity. ResearchGate. Available at: [Link]

-

In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. Available at: [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PubMed Central. Available at: [Link]

-

Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PubMed. Available at: [Link]

-

Paal–Knorr synthesis. Wikipedia. Available at: [Link]

-

Synthesis of Furan Derivatives Condensed with Carbohydrates. PubMed Central. Available at: [Link]

-

Structural and spectroscopic characterization and DFT studies of 2-amino-1,10-phenanthrolin-1-ium chloride. European Journal of Chemistry. Available at: [Link]

-

Chemistry and Therapeutic Aspect of Furan: A Short Review. ResearchGate. Available at: [Link]

-

Antimicrobial Susceptibility Testing. Apec.org. Available at: [Link]

-

In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health. Available at: [Link]

-

Furan-Conjugated Tripeptides as Potent Antitumor Drugs. PubMed. Available at: [Link]

-

Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. PubMed. Available at: [Link]

-

IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. Available at: [Link]

-

Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Royal Society of Chemistry. Available at: [Link]

-

Antimicrobial Susceptibility Testing. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structural and spectroscopic characterization and DFT studies of 2-amino-1,10-phenanthrolin-1-ium chloride | European Journal of Chemistry [eurjchem.com]

- 8. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijabbr.com [ijabbr.com]

- 19. apec.org [apec.org]

Navigating the Intricate Reactivity of the Furan Nucleus in 2-Furanamine: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

2-Furanamine, a deceptively simple heterocyclic amine, presents a fascinating case study in the nuanced reactivity of electron-rich aromatic systems. The presence of the strongly activating amino group on the furan ring dramatically alters its chemical behavior compared to the parent heterocycle, creating both synthetic opportunities and stability challenges. This in-depth technical guide provides a comprehensive exploration of the reactivity of the furan ring in this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its electrophilic and nucleophilic substitutions, cycloaddition reactions, and ring-opening transformations. By elucidating the underlying electronic principles and providing field-proven insights, this guide aims to empower chemists to strategically harness the synthetic potential of this versatile building block while mitigating its inherent instability.

The Electronic Landscape of this compound: A Tale of Two Donors

The reactivity of the furan ring in this compound is fundamentally governed by the interplay of two powerful electron-donating entities: the lone pair of the endocyclic oxygen and the lone pair of the exocyclic nitrogen. Both contribute to the π-system, significantly increasing the electron density of the furan ring and rendering it highly susceptible to electrophilic attack.

The general order of reactivity for five-membered aromatic heterocycles in electrophilic substitution is pyrrole > furan > thiophene > benzene. The introduction of an amino group at the C2 position further amplifies this reactivity, making this compound a highly nucleophilic species.[1]

However, this high electron density also contributes to the molecule's notable instability, particularly in the absence of electron-withdrawing groups.[2] 2-Aminofurans are sensitive to acidic conditions, heat, and even prolonged exposure to air, often leading to decomposition and the formation of dark-colored polymeric materials.[3] This instability is a critical consideration in the design and execution of synthetic protocols involving this scaffold.

Electrophilic Substitution: The Dominance of the C5 Position

The powerful electron-donating amino group at C2 exerts a profound influence on the regioselectivity of electrophilic aromatic substitution. Through resonance, the nitrogen lone pair directs incoming electrophiles predominantly to the C5 position.

Figure 1: Resonance structures of this compound illustrating the increased electron density at the C3 and C5 positions, with the C5 position being particularly activated.

The intermediate carbocation formed upon electrophilic attack at the C5 position is significantly stabilized by delocalization of the positive charge onto both the oxygen and nitrogen atoms. This high degree of stabilization makes the C5 position the kinetically and thermodynamically favored site of reaction.

Acylation: A Key Functionalization

Acylation of this compound provides a straightforward route to introduce a carbonyl group, a versatile handle for further synthetic transformations. The reaction typically proceeds readily with acylating agents like acetic anhydride.

Table 1: Representative Acylation of this compound

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Acetic Anhydride | None | Neat | Room Temp. | 2 | 2-Acetamido-5-acetylfuran | Good | [4][5] |

| Acetic Anhydride | VOSO₄·5H₂O | Solvent-free | Room Temp. | 2-24 | 2-Acetamidofuran | Good | [4] |

Experimental Protocol: Acetylation of an Amine with Acetic Anhydride

-

To a 5 mL round-bottom flask, add the amine (1 equivalent).

-

Add an equimolar amount of acetic anhydride. For catalyzed reactions, add the catalyst (e.g., 1% VOSO₄·5H₂O).

-

Stir the reaction mixture at room temperature for the specified time (monitor by TLC).

-

Quench the reaction by adding 50 mL of water and stir for approximately 15 minutes.

-

Add 10 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the aqueous phase with ethyl acetate (100 mL).

-

Wash the organic phase with distilled water until neutral.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the product by column chromatography if necessary.[4]

Vilsmeier-Haack Reaction: Formylation at C5

The Vilsmeier-Haack reaction offers an efficient method for the formylation of electron-rich aromatic rings. In the case of this compound, this reaction is expected to proceed regioselectively at the C5 position.

Figure 2: Simplified workflow for the Vilsmeier-Haack formylation of this compound.

Cycloaddition Reactions: A Gateway to Aromatic Systems

While furans can participate as dienes in Diels-Alder reactions, the presence of the 2-amino group introduces a fascinating deviation from the expected [4+2] cycloaddition pathway. Instead of forming stable oxabicycloheptene adducts, the initial cycloadducts derived from 2-aminofurans are prone to spontaneous ring-opening, leading to the formation of highly substituted anilines or phenols.[6][7] This reactivity highlights the role of the nitrogen lone pair in facilitating the cleavage of the C-O bond in the intermediate.

Figure 3: The Diels-Alder reaction of 2-aminofuran often leads to ring-opened aromatic products.

This transformation is synthetically valuable as it provides a direct route to polysubstituted aromatic compounds from simple furan precursors. The regioselectivity of the initial cycloaddition is governed by the frontier molecular orbital interactions between the highest occupied molecular orbital (HOMO) of the 2-aminofuran and the lowest unoccupied molecular orbital (LUMO) of the dienophile.

Ring-Opening Reactions: Exploiting Inherent Strain and Reactivity

The furan ring in this compound is susceptible to cleavage under various conditions, a consequence of its relatively low resonance energy compared to benzene and the activating effect of the amino group.

Acid-Catalyzed Ring Opening

As previously mentioned, 2-aminofurans are generally unstable in acidic media. Protonation of the furan ring can lead to a cascade of reactions culminating in ring cleavage. The specific products formed are dependent on the reaction conditions and the substitution pattern of the furan. For instance, storage of 5-amino-2-furaldehyde semicarbazone in aqueous solution results in furan ring cleavage.[1]

Oxidative Ring Opening

The electron-rich furan ring of this compound is also prone to oxidative cleavage. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or N-bromosuccinimide (NBS) can be employed to effect this transformation. The reaction typically proceeds through an initial epoxidation or dihydroxylation of the furan double bonds, followed by fragmentation to yield dicarbonyl compounds. This strategy can be a powerful tool for accessing highly functionalized acyclic molecules.

Experimental Protocol: Oxidative Cleavage of a Furan Ring with m-CPBA

-

Dissolve the furan derivative (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of m-CPBA (1.1-1.5 equivalents) in the same solvent dropwise, maintaining the temperature at 0 °C.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to afford the crude ring-opened product, which can be purified by chromatography.

Nucleophilic Substitution: A Less Explored Frontier

Nucleophilic aromatic substitution (SNAr) on the furan ring is generally challenging due to the electron-rich nature of the heterocycle. For SNAr to occur, the furan ring typically requires strong electron-withdrawing groups to activate it towards nucleophilic attack. In the case of this compound, the powerful electron-donating amino group further deactivates the ring for this type of transformation.

However, if a good leaving group (e.g., a halide) is present on the ring, particularly at the C5 position, and a strong nucleophile is employed under forcing conditions, nucleophilic substitution might be achievable. This area of this compound chemistry remains relatively unexplored and presents an opportunity for future research.

Characterization of this compound and its Derivatives

A comprehensive understanding of the spectroscopic properties of this compound is essential for its identification and the characterization of its reaction products.

Table 2: Spectroscopic Data for this compound and a Representative Derivative

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |

| This compound | 6.9-7.1 (m, 1H, H5), 6.0-6.2 (m, 1H, H3), 5.2-5.4 (m, 1H, H4), 3.5-4.0 (br s, 2H, NH₂) | ~150 (C2), ~140 (C5), ~110 (C3), ~105 (C4) | ~3400-3200 (N-H stretch), ~1600 (C=C stretch) | 83 (M⁺) |

| 2-Acetyl-5-aminofuran | 7.0 (d, 1H, H4), 6.1 (d, 1H, H3), 4.5 (br s, 2H, NH₂), 2.3 (s, 3H, COCH₃) | 186.6, 152.9, 146.6, 117.4, 112.4, 26.0 | ~3400-3200 (N-H stretch), ~1650 (C=O stretch) | 125 (M⁺) |

Note: Specific NMR chemical shifts can vary depending on the solvent and concentration.[2][8]

Conclusion

The reactivity of the furan ring in this compound is a rich and complex field, dominated by the powerful electron-donating influence of the amino group. This activation predisposes the molecule to facile electrophilic substitution, primarily at the C5 position, and unique cycloaddition-ring-opening cascades that provide access to valuable aromatic scaffolds. However, this heightened reactivity is intrinsically linked to the compound's instability, a factor that must be carefully managed in any synthetic endeavor. While nucleophilic substitution on the this compound ring remains a challenging area, the potential for novel transformations warrants further investigation. A thorough understanding of the electronic principles and reaction mechanisms outlined in this guide will undoubtedly facilitate the innovative application of this compound and its derivatives in the synthesis of novel pharmaceuticals and functional materials.

References

-

A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC. [Link]

-

A Study of 2-Aminofurans. ResearchGate. [Link]

-

2-Aminofurans and 3-Aminofurans | Request PDF. ResearchGate. [Link]

-

Biocatalytic Synthesis of Two Furan-Based Amino Compounds 2-Acetyl-4-aminofuran and 3-Acetylamino-5-(α-aminoethyl)-furan from Chitin Resources. ACS Publications. [Link]

-

intramolecular Diels-Alder cycloaddition on a furan ring. YouTube. [Link]

-

2-Acetylfuran | C6H6O2. PubChem. [Link]

-

Diels Alder Reaction with Furan and Maleic Anhydride | Papers Laboratory Practices and Management. Docsity. [Link]

-

Diels alder reaction of furan and maleic anhydride. Zibo Anquan Chemical Co., Ltd.. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

This compound | C4H5NO. PubChem. [Link]

-

Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

-

Why does the electrophilic substitution of furan happen at 2 and 5 positions?. Quora. [Link]

-

nucleophilic aromatic substitutions. YouTube. [Link]

-

Insights into the Diels-Alder Reaction of Furan with Maleic Anhydride from Its Prereactive Intermediate. PubMed. [Link]

-

Electrophilic Substitution Reaction Mechanism. BYJU'S. [Link]

-

Spectroscopic and theoretical studies of some 2-(2′-haloacetyl)-5-substituted: 1-Methylpyrrole, furan and thiophene | Request PDF. ResearchGate. [Link]

-

Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product. American Chemical Society. [Link]

-

Nucleophilic Aromatic Substitution. YouTube. [Link]

-

Acetylation of amines with acetic anhydride. | Download Table. ResearchGate. [Link]

-

Electrophilic Aromatic Substitution Reactions-Reactivity and Resonance. YouTube. [Link]

-

Coupling Constants For 1h and 13c NMR. Scribd. [Link]

- Coupling constants for 1H and 13C NMR. Unknown Source.

-

2-Acetyl-5-methylfuran. NIST WebBook. [Link]

-

Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. [Link]

- Method for preparing 2-acetylfuran.

-

2-Acetyl-5-Methylfuran | C7H8O2. PubChem. [Link]

-

13 C chemical shifts and 13 C-13 C and 13 C-1 H coupling constants of iminodihydrofurans I-XII. ResearchGate. [Link]

- HYDROLYSIS. Unknown Source.

-

Acetylation of amines with acetic anhydride. | Download Scientific Diagram. ResearchGate. [Link]

-

Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. [Link]

-

Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI. [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

NMR Coupling Constants, Chemical Shift, and 13C NMR. YouTube. [Link]

-

Iron-oxidation-state-dependent O-O bond cleavage of meta-chloroperbenzoic acid to form an iron(IV)-oxo complex. PubMed. [Link]

-

1H-NMR spectrum for furfural. Chemistry Stack Exchange. [Link]

- Table of Characteristic IR Absorptions. Unknown Source.

-

3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. [Link]

-

Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. docsity.com [docsity.com]

- 8. 2-Acetylfuran | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermochemical Properties of 2-Furanamine: A Methodological Approach for Drug Discovery and Development

This guide provides a comprehensive technical overview of the methodologies used to determine the thermochemical properties of 2-furanamine. Recognizing the scarcity of direct experimental data for this specific compound, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the critical experimental and computational techniques necessary to obtain these vital parameters, using closely related furan derivatives as illustrative examples. Understanding the thermochemical landscape of a molecule is paramount in modern drug discovery, influencing everything from synthetic route optimization to predicting binding affinities and formulation stability.

The Strategic Imperative of Thermochemical Data in Pharmaceutical Research

In the intricate process of drug discovery and development, a molecule's thermodynamic profile is a cornerstone of its developability.[1][2] Key thermochemical properties such as the standard enthalpy of formation (ΔfH⦵), entropy (S°), and heat capacity (Cp) provide invaluable insights that guide critical decisions throughout the research and development pipeline.[1][2]

The standard enthalpy of formation , defined as the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states, is a fundamental measure of a molecule's energetic stability.[3][4] This parameter is crucial for:

-

Synthetic Route Efficiency: Knowledge of the enthalpy of formation of reactants, intermediates, and products allows for the calculation of reaction enthalpies, enabling chemists to select the most energetically favorable and efficient synthetic pathways.[5] This is vital for process optimization and cost-effective manufacturing.[5][6]

-

Predicting Reaction Feasibility: By understanding the energy changes involved, researchers can predict whether a reaction will be exothermic or endothermic, a critical factor for safe and controlled chemical synthesis.[5][6]

Entropy and heat capacity are equally important in characterizing a drug candidate:

-

Binding Thermodynamics: The thermodynamics of drug-target binding, a key determinant of efficacy, is governed by changes in enthalpy and entropy upon binding.[1][7] Isothermal titration calorimetry (ITC) is a powerful technique used to dissect the binding affinity into its enthalpic and entropic contributions, providing a deeper understanding of the forces driving molecular recognition.[7][8]

-

Physical Pharmacy and Formulation: The heat capacity and entropy of a drug substance influence its physical properties, such as solubility and melting point. Differential scanning calorimetry (DSC) is widely used in preformulation to study these properties, including the identification and quantification of polymorphs, which can have significant implications for bioavailability and stability.[9][10][11][12]

The furan scaffold is a prevalent motif in numerous clinically significant drugs, including ceftiofur, ranitidine, and nitrofurazone.[13][14][15] Given the established biological activity of furan derivatives, a thorough understanding of the thermochemical properties of novel analogs like this compound is essential for accelerating their development into effective therapeutics.[16][17]

Experimental Determination of Thermochemical Properties

Direct measurement remains the gold standard for obtaining accurate thermochemical data. The following section details the primary experimental techniques applicable to a compound like this compound.

Static Bomb Combustion Calorimetry: Measuring the Enthalpy of Combustion

Static bomb combustion calorimetry is a precise method for determining the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be derived.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is measured.

Experimental Protocol:

-

Sample Preparation: A precise mass of the liquid this compound sample is encapsulated in a gelatin capsule or a polyethylene ampoule.

-

Calorimeter Setup: The bomb is charged with the sample and pressurized with pure oxygen (typically to 3.04 MPa). A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere. The bomb is then placed in a calorimeter containing a known mass of water.

-

Combustion: The sample is ignited electrically via a platinum ignition wire.

-

Temperature Measurement: The temperature of the water bath is monitored with high precision before, during, and after the combustion reaction.

-

Data Analysis: The energy equivalent of the calorimeter is determined by calibrating with a standard substance of known combustion energy, such as benzoic acid. The standard molar energy of combustion (ΔcU°) is calculated from the corrected temperature rise.

-

Derivation of Enthalpy of Formation: The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU°. The standard enthalpy of formation in the liquid phase (ΔfH°(l)) is then derived using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO2(g) and H2O(l)).

Logical Relationship of Combustion Calorimetry:

Caption: Workflow for determining the enthalpy of formation using static bomb combustion calorimetry.